Methyl 9H-fluorene-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 9H-fluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-17-15(16)12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVIKCPYJRCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516604 | |
| Record name | Methyl 9H-fluorene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104820-82-8 | |
| Record name | Methyl 9H-fluorene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Transformations of Methyl 9h Fluorene 3 Carboxylate
Carbon-Carbon Bond Formation Reactions Involving Fluorene-3-Carboxylate Moieties
The formation of new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of more complex molecular architectures. organic-chemistry.org Several powerful methods, often employing transition metal catalysts, are utilized for this purpose.
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction has been employed in the synthesis of fluorinated distyrylbenzene (B1252955) derivatives by reacting 1,4-diiodobenzene (B128391) with pentafluorostyrene or 4-fluorostyrene (B1294925) in the presence of a palladium acetate (B1210297) catalyst. mdpi.com The reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. mdpi.com The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This reaction is instrumental in creating biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Novel fluorene-carbazole core derivatives have been synthesized using Suzuki coupling reactions. tci-thaijo.org Furthermore, carbonylative Suzuki coupling reactions of aryl iodides with arylboronic acids, catalyzed by Pd/C, have been used to produce unsymmetrical biaryl ketones. researchgate.net
Enzymes are also emerging as catalysts for carbon-carbon bond formation. For instance, lipases have been shown to catalyze aldol (B89426) reactions, and D-aminoacylases can mediate the Henry reaction. nih.gov
Table 2: Key Carbon-Carbon Bond Forming Reactions
| Reaction Name | Catalyst | Reactants | Product Type |
| Mizoroki-Heck Reaction | Palladium | Unsaturated halide, Alkene | Substituted alkene |
| Suzuki-Miyaura Coupling | Palladium | Organoboron compound, Organohalide | Biaryl, Conjugated alkene, Styrene |
| Aldol Reaction (Biocatalytic) | Lipase | Aldehyde/Ketone, Enolate | β-hydroxy carbonyl |
| Henry Reaction (Biocatalytic) | D-aminoacylase | Nitroalkane, Aldehyde/Ketone | β-nitro alcohol |
Nucleophilic Substitution Reactions at Fluorene (B118485) Carboxylate Centers
Nucleophilic substitution at a carboxylate center, such as in Methyl 9H-fluorene-3-carboxylate, typically involves the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. A primary example of this is ester hydrolysis.
Ester hydrolysis can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This reaction is typically performed by heating the ester with a dilute acid, such as hydrochloric or sulfuric acid. libretexts.org The reaction is reversible, and to drive it to completion, an excess of water is used. libretexts.org The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
Base-catalyzed hydrolysis (saponification): This is a more common method for ester hydrolysis and involves heating the ester with a dilute alkali, like sodium hydroxide. libretexts.org This reaction is irreversible because the carboxylate ion formed is deprotonated and is no longer susceptible to nucleophilic attack. libretexts.org The products, an alcohol and a carboxylate salt, are easily separated. libretexts.org The carboxylic acid can then be regenerated by adding a strong acid. libretexts.org The rate of spontaneous hydrolysis of esters can be influenced by substituents; for example, electron-withdrawing groups on aryl esters can increase the rate of hydrolysis. researchgate.net
Another important nucleophilic substitution reaction is amidation , where an amine acts as the nucleophile to form an amide. This reaction is crucial in peptide synthesis. For instance, N-alpha-protected amino acid 9-fluorenylmethyl esters can undergo slight amide formation in the presence of primary amines and ammonia. nih.gov
Oxidation and Reduction Pathways of Fluorene Carboxylates and Analogs
The fluorene ring system and its carboxylate derivatives can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.
Oxidation:
The oxidation of fluorene itself can yield fluorenone, which can be further functionalized, for example, by nitration to produce commercially valuable derivatives. wikipedia.org In the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, the oxidation of intermediate compounds is a key step. mdpi.com Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been successfully used for this purpose, converting the precursor to the desired fluorene derivative. mdpi.com
Reduction:
The reduction of esters can lead to either alcohols or aldehydes, depending on the reducing agent and reaction conditions. While powerful reducing agents like lithium aluminum hydride typically reduce esters to primary alcohols, more selective reagents are required to obtain aldehydes. Recently, "fiddler crab-type" boranes have been developed for the selective reduction of esters to aldehydes via stable mixed acetal (B89532) intermediates. acs.org These acetals can then be hydrolyzed to the corresponding aldehydes. acs.org
In the context of fluorene systems, the reduction of fluorenones is a common method for preparing substituted fluorenes. mdpi.com
Radical and Organometallic Reactions
Radical Reactions:
Stable fluorenyl radicals have been synthesized and studied. For example, radical compounds have been generated from precursors like 3,6-dibromo-9-(2,4,6-trichlorophenyl)-9H-fluorene by reaction with n-butyllithium followed by oxidation with p-chloranil. mdpi.com These radical species exhibit interesting properties, such as tunable doublet emission. mdpi.com
Organometallic Reactions:
Organometallic reagents play a significant role in the chemistry of fluorene derivatives. The Mizoroki-Heck reaction, a palladium-catalyzed process, is a prime example of an organometallic reaction used to form C-C bonds with fluorene systems. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction of fluorinated haloaryls with alkenes can be catalyzed by pentafluorophenyl complexes of palladium. acs.org
Furthermore, the reaction of 9H-fluorene-9-thione with (trimethylsilyl)diazomethane involves the formation of a thiocarbonyl ylide intermediate, which can be trapped in [2+3] cycloaddition reactions. uzh.ch This demonstrates the utility of organosilicon reagents in constructing complex heterocyclic systems fused to the fluorene core. uzh.ch
Acidity and Carbanion Chemistry of the 9H-Fluorene System and its Influence on Reactivity
The methylene (B1212753) bridge at the C9 position of the fluorene ring is weakly acidic, with a pKa of 22.6 in DMSO. wikipedia.org Deprotonation at this position yields the fluorenyl anion (C₁₃H₉⁻), a stable, aromatic, and intensely colored species. wikipedia.org This anion is a potent nucleophile and reacts with electrophiles by adding to the 9-position. wikipedia.org The acidity of the 9H-fluorene system is a key feature that is exploited in its purification and derivatization.
The stability of the fluorenyl carbanion is attributed to the delocalization of the negative charge over the aromatic system. Fluorinated carbanions are generally stabilized by the electron-withdrawing nature of the fluorine atoms, leading to pyramidal structures with high inversion barriers. siue.edu
The formation of the fluorenyl carbanion is central to many reactions involving the 9-position. For instance, the synthesis of fluorene-9-carboxylic acid proceeds through the formation of the fluorenyl anion by reaction with a strong base like potassium ethylate or an alkali metal hydride. google.comgoogle.comprepchem.com This anion then reacts with a carboxylating agent, such as diethyl carbonate. prepchem.com
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies of Methyl 9h Fluorene 3 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.
The ¹H NMR spectrum of Methyl 9H-fluorene-3-carboxylate provides characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the fluorene (B118485) ring system typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts and coupling patterns of these aromatic protons allow for the assignment of each proton to its specific position on the fluorene core.
The methylene (B1212753) protons at the C9 position of the fluorene ring typically resonate as a singlet around 3.9 ppm. The methyl protons of the ester group are also readily identifiable as a singlet, typically appearing further upfield, around 3.8 to 4.0 ppm, due to the influence of the adjacent oxygen atom. libretexts.org
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Fluorene) | 7.0 - 8.5 | Multiplet |
| Methylene (C9-H₂) | ~3.9 | Singlet |
| Methyl (O-CH₃) | 3.8 - 4.0 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the fluorene ring.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon of the ester group is a key diagnostic signal, appearing significantly downfield in the range of 165-175 ppm. libretexts.orgwisc.edu The sp²-hybridized aromatic carbons of the fluorene core resonate between approximately 120 and 150 ppm. oregonstate.edu
The sp³-hybridized methylene carbon at the C9 position shows a signal at a higher field, typically around 37 ppm. chemicalbook.com The methyl carbon of the ester group is found at an even higher field, generally in the region of 50-55 ppm. docbrown.inforesearchgate.net Quaternary carbons, those without any attached protons, often exhibit weaker signals in broadband-decoupled ¹³C NMR spectra. youtube.com
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (Fluorene) | 120 - 150 |
| Methyl (O-CH₃) | 50 - 55 |
| Methylene (C9) | ~37 |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm, and can be influenced by the solvent and molecular structure. docbrown.info
To definitively assign the ¹H and ¹³C NMR signals and to establish long-range connectivity, two-dimensional (2D) NMR techniques are employed.
Distortionless Enhancement by Polarization Transfer (DEPT): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This helps in assigning the methylene C9 and methyl ester carbons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which protons are attached to which carbons, for example, linking the methylene proton signals to the C9 carbon signal.
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn provides its elemental composition. copernicus.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the molecule. mdpi.com The high resolving power of analyzers such as time-of-flight (TOF) or Orbitrap allows for mass measurements with high accuracy, often to within a few parts per million (ppm). researchgate.net This level of precision is critical for confirming the molecular formula and distinguishing between isobaric compounds.
In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern. The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways may include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the presence of the ester functional group and the fluorene core.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. amazonaws.com
For this compound, the FTIR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically in the region of 1700-1730 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group, usually found between 1000 and 1300 cm⁻¹, and the C-H stretching vibrations of the aromatic and aliphatic protons. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the fluorene core.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1700 - 1730 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
Electronic Spectroscopy and Photophysical Characterization (UV-Vis, Fluorescence, Quantum Yield, Lifetime)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of this compound. The fluorene core is known for its characteristic electronic absorption and emission properties. nist.gov
The UV-Vis absorption spectrum, typically recorded in a suitable solvent like dichloromethane (B109758) or acetonitrile, reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. nih.gov Fluorene and its derivatives generally exhibit strong absorption bands in the UV region, often with multiple peaks corresponding to π-π* transitions within the aromatic system. nist.gov
Upon excitation with an appropriate wavelength of light, fluorene-based compounds can exhibit fluorescence. The fluorescence spectrum shows the emission of light as the molecule returns from the excited state to the ground state. The position and shape of the emission band are characteristic of the molecule's electronic structure.
Key photophysical parameters that can be determined include:
Quantum Yield (Φf): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Some fluorene derivatives are known to have high fluorescence quantum yields. nih.govresearchgate.net
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes for fluorene derivatives are typically in the nanosecond range. nih.gov
These photophysical properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govontosight.ai
X-ray Crystallography for Solid-State Structural Elucidation
The detailed crystal data for this related compound illustrates the level of structural detail that can be obtained.
Interactive Table: Crystal Data for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₁₇BrO₂ |
| Formula Weight | 345.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.897 (2) |
| b (Å) | 11.800 (2) |
| c (Å) | 14.202 (3) |
| α (°) | 91.59 (3) |
| β (°) | 95.32 (3) |
| γ (°) | 104.70 (3) |
| Volume (ų) | 1595.1 (6) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 113 |
This data is for a structurally related fluorene derivative and is presented to illustrate the principles of X-ray crystallographic analysis for this class of compounds.
The study of such structures is vital for understanding intermolecular interactions, such as C—H⋯O and C—H⋯π contacts, which govern the solid-state properties of these materials. nih.govmdpi.com The analysis of numerous fluorene derivatives has shown that the core fluorene unit can be twisted or bent depending on the nature and packing of its substituents. iaea.orgmdpi.com
Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for separating components of a mixture and determining the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used for the separation, identification, and quantification of compounds that are soluble in a liquid solvent. It is particularly well-suited for the analysis of fluorene derivatives, which often possess strong ultraviolet (UV) absorbance due to their aromatic nature.
A typical HPLC method for the analysis of fluorene compounds involves a reversed-phase column, such as a C18 (octadecyl silane) column. asm.org The separation is achieved by eluting the sample with a mobile phase, which is often a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (like acetonitrile). asm.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with varying polarities. asm.org Detection is frequently performed using a UV-visible diode array detector, which can monitor absorbance at multiple wavelengths simultaneously, aiding in peak identification. asm.org For enhanced sensitivity and selectivity, fluorescence detection can also be employed, as fluorene-based structures are often fluorescent. nih.gov
Interactive Table: Representative HPLC Conditions for Fluorene Derivative Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 10 cm x 2.1 mm, 5 µm particle size) asm.org |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 50 mM KH₂PO₄, pH 3.5) asm.org |
| Elution | Linear Gradient (e.g., 10% to 79% Acetonitrile in 23 min) asm.org |
| Detection | Diode Array UV-Vis (e.g., 207 nm) asm.org or Fluorescence Detector nih.gov |
| Injection Volume | 10 µL asm.org |
These conditions are representative and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. While this compound is an ester and may be amenable to direct GC-MS analysis, many related compounds, particularly carboxylic acids, require a derivatization step to increase their volatility. nih.gov Esterification, such as methylation to form a methyl ester, is a common derivatization strategy. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) onto a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly through electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov This allows for highly confident identification of the compound, often by comparison to a spectral library like that of the National Institute of Standards and Technology (NIST). asm.org
Computational Chemistry and Theoretical Investigations of Methyl 9h Fluorene 3 Carboxylate
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, providing a robust framework for understanding the electronic structure and properties of molecules like Methyl 9H-fluorene-3-carboxylate. nih.govwikipedia.org This theoretical approach allows for the accurate calculation of various molecular attributes by focusing on the electron density, a more manageable quantity than the complex many-electron wavefunction. nih.gov
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. For fluorene (B118485) derivatives, which possess a rigid tricyclic core, the primary conformational flexibility arises from the orientation of the methyl carboxylate group at the 3-position.
Computational studies on related fluorene structures indicate that the planarity of the fluorene system is a key characteristic. utm.my The optimization process for this compound would likely confirm a largely planar fluorene backbone. The conformational analysis would focus on the rotational barrier of the C-C bond connecting the carboxylate group to the fluorene ring and the orientation of the methyl ester. The relative energies of different conformers would be calculated to identify the global minimum energy structure, which is crucial for subsequent property calculations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(3)-C(carboxyl) | ~1.48 Å |
| Bond Length | C(carboxyl)=O | ~1.21 Å |
| Bond Length | C(carboxyl)-O(ester) | ~1.35 Å |
| Bond Length | O(ester)-C(methyl) | ~1.45 Å |
| Dihedral Angle | C(2)-C(3)-C(carboxyl)=O | ~0° or ~180° |
Note: This table is illustrative and based on general values for similar functional groups. Actual values would be derived from specific DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nextmol.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's electronic excitability and chemical stability. acs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, which is characteristic of polycyclic aromatic hydrocarbons. The LUMO, conversely, would likely have significant contributions from the carboxylate group, which acts as an electron-withdrawing moiety. The distribution of these orbitals dictates the molecule's behavior in charge transfer processes. A smaller HOMO-LUMO gap would suggest that the molecule can be more easily excited, which is a key factor in its potential optical and electronic applications. utm.my
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 3.7 |
Note: These are representative energy values. The precise energies are dependent on the level of theory and basis set used in the DFT calculations.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of compounds. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve predicting the ¹H and ¹³C NMR spectra, providing a theoretical benchmark for experimental data.
Similarly, the calculation of vibrational frequencies through DFT allows for the prediction of the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with the peaks observed in experimental spectra. This analysis helps in assigning the observed spectral bands to specific functional groups and vibrational motions within the molecule, such as the C=O stretch of the ester group or the C-H bending modes of the aromatic rings.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. utm.mymdpi.com This extension of DFT allows for the calculation of electronic excited states, providing insights into the molecule's absorption and emission properties. nih.govacs.org
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For fluorene derivatives, these transitions are typically of a π-π* nature, arising from the promotion of an electron from a bonding to an antibonding orbital within the conjugated system. mdpi.com The position of the absorption maxima (λ_max) and the intensity of the absorption bands can be theoretically determined and compared with experimental measurements. mdpi.com The photophysical properties of fluorene derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT and TD-DFT provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound and its interactions with solvent molecules or other surrounding molecules.
These simulations can provide valuable information on how intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable in a given environment), influence the structure and properties of the compound in a condensed phase. For instance, MD could be used to study the aggregation behavior of this compound in solution, which can significantly affect its photophysical properties.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Fluorene Carboxylates
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. cas.orgnih.gov For a class of compounds like fluorene carboxylates, QSAR/QSPR studies can be developed to predict various endpoints.
In a typical QSAR/QSPR study, a set of molecular descriptors (numerical representations of chemical information) is calculated for each molecule in a training set. These descriptors can encode steric, electronic, and hydrophobic features. A mathematical model is then built to relate these descriptors to the observed activity or property. Once validated, this model can be used to predict the properties of new, untested fluorene carboxylate derivatives. For example, a QSPR model could be developed to predict the solubility or lipophilicity of these compounds, while a QSAR model might predict their potential biological activity, such as enzyme inhibition. openaccessjournals.com
Applications of Methyl 9h Fluorene 3 Carboxylate and Its Derivatives in Advanced Materials Science
Precursor Role in Polymer Synthesis (e.g., Fluorene-based Polymers and Resins)
Methyl 9H-fluorene-3-carboxylate and its related structures are fundamental starting points for synthesizing a wide array of fluorene-based conjugated polymers. These polymers are prized for their exceptional thermal stability, high photoluminescence quantum yields, and excellent processability. nih.gov The functional groups on the fluorene (B118485) monomer, such as the carboxylate group, can be transformed into other reactive groups like boronic esters or halides, making them suitable for powerful cross-coupling reactions.
The most common method for creating these polymers is the Palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.gov20.210.105elsevierpure.com This reaction allows for the copolymerization of fluorene units with a diverse range of other aromatic monomers. By carefully selecting the comonomers, researchers can precisely engineer the properties of the resulting polymer. For instance, incorporating electron-donating or electron-accepting units into the polymer backbone alongside the fluorene moiety creates donor-acceptor (D-A) copolymers with tailored energy levels and optical properties. elsevierpure.com
These polymerization strategies lead to materials with high molecular weights and good solubility in common organic solvents, which is crucial for fabricating thin films for electronic devices. nih.gov20.210.105 The resulting polymers, such as polyfluorenes (PFOs) and their copolymers, form the active layers in a variety of organic electronic devices.
Table 1: Examples of Fluorene-Based Copolymers and their Synthesis Method
| Copolymer Name | Monomers | Polymerization Method | Key Properties |
| PFO-DBT Copolymers | 9,9-dioctylfluorene (DOF) and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) | Pd-catalyzed Suzuki coupling | Soluble, efficient energy transfer, red emission. 20.210.105 |
| PFQ10 | 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and 9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol (B44631) ester) | Suzuki-Miyaura reaction | Blue photoluminescence, molecular weights up to 17.2 kDa. elsevierpure.com |
| F8T2-OPTAN Copolymers | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes (F8T2s) and (2E,2'E)-3,3'-(2,5-bis(octyloxy)-1,4-phenylene) bis(2-(5-bromothiophene-2-yl)acrylonitrile)s (OPTANs) | Pd(O)-catalyzed Suzuki coupling | Good solubility, thermal stability up to 350 °C, optical band-gap of 1.89 eV. nih.gov |
| PFTORT | 5,5″-(3′,4′-dihexyl-2,2′;5′,2″-terthiophene 1′,1′-dioxide) and 2,7-(9,9-dihexylfluorene) | Suzuki coupling | p- and n-dopable, red-orange emission. 20.210.105 |
Development of Organic Light-Emitting Diodes (OLEDs) and Phototransistors based on Fluorene Derivatives
Fluorene derivatives are cornerstone materials in the development of Organic Light-Emitting Diodes (OLEDs) due to their high efficiency and the ability to tune their emission color across the entire visible spectrum. 20.210.105mdpi.com They can function as light-emitting materials, host materials for phosphorescent dopants, or as charge-transporting layers. nih.govnih.govrsc.org
In OLEDs, the basic principle involves the injection of electrons and holes from the electrodes into the organic layer, where they combine to form excitons. The radiative decay of these excitons produces light. The efficiency and color of this light are determined by the molecular structure of the fluorene derivative. 20.210.105 By copolymerizing fluorene with narrow band-gap monomers, such as 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT), the emission color can be shifted from the typical blue of polyfluorene to green, yellow, or red. 20.210.105researchgate.net For example, copolymers of fluorene and DBT have been used to create saturated red-emitting OLEDs with high quantum efficiencies. 20.210.105
Furthermore, fluorene-based materials are developed as hosts for phosphorescent emitters in Phosphorescent OLEDs (PhOLEDs). A good host material must have a high triplet energy to efficiently transfer energy to the phosphorescent guest. nih.gov Novel carbazole (B46965)/fluorene-based host materials have been designed that lead to highly stable and efficient blue and red PhOLEDs. nih.govrsc.org
While less common than in OLEDs, the excellent charge transport properties of fluorene-based materials also make them candidates for the active channel in organic phototransistors. These devices combine light detection and signal amplification in a single component, and the high charge carrier mobility of fluorene polymers is beneficial for achieving high performance.
Table 2: Performance of OLEDs using Fluorene-based Derivatives
| Fluorene-based Material | Device Role | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |
| Copolymer with 15% DBT | Emitter | Red (628-674 nm) | 1.4% | 20.210.105 |
| mDCzPF (carbazole/fluorene) | Host | Blue | 18.3% | nih.gov |
| MS-PC (spiro-fluorene-phenanthrenone-carbazole) | Host | Yellow | > 27% | rsc.org |
| Fluorene copolymer with 9,10-dicyanophenanthrene | Emitter | Greenish-blue | 3.33 cd/A (Current Efficiency) | researchgate.net |
Investigation in Organic Photonic and Electronic Devices
Beyond OLEDs, derivatives of this compound are investigated for a range of other organic photonic and electronic devices. Their favorable electrochemical and photophysical properties are leveraged in applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and sensors. nih.govnih.gov
In the realm of organic solar cells, fluorene-based copolymers are utilized as the electron donor material in bulk heterojunction (BHJ) devices. nih.gov These polymers are blended with an electron acceptor material, typically a fullerene derivative like PCBM. The fluorene polymer absorbs sunlight to create excitons, which are then dissociated at the donor-acceptor interface, generating free charge carriers and thus a photocurrent. Research has shown that semiconducting copolymers composed of fluorene and other units can achieve power conversion efficiencies (PCEs) of over 1.2%. nih.gov
Fluorene and fluorenone derivatives are also explored as electron-transporting materials in perovskite and other types of solar cells. nih.gov When functionalized with appropriate anchoring groups, they can form self-assembled monolayers (SAMs) that facilitate efficient electron extraction from the light-absorbing layer to the electrode. nih.gov
Fluorene-based Dyes and Pigments Development
The inherent fluorescence of the fluorene core makes its derivatives excellent candidates for the development of high-performance dyes and pigments. fluorochem.co.uk The rigid structure of fluorene minimizes energy loss through vibrational processes, leading to high fluorescence quantum yields.
The color of these fluorescent dyes can be precisely controlled through chemical modification. As discussed in the context of OLEDs, copolymerization is a powerful tool for tuning emission wavelengths. Introducing specific comonomers into a polyfluorene chain can shift the emission from blue to red, allowing for the creation of a full palette of colors. 20.210.105 For example, copolymers of fluorene with dicyanostilbene units result in yellow-green luminescence, while those with 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole can produce red-orange light. 20.210.105researchgate.net These materials are not only used in electronic devices but also have potential as fluorescent probes in biological imaging and as colorants in advanced applications.
Design of Materials with Tunable Photophysical and Electronic Characteristics
A key advantage of using fluorene-based compounds is the ability to systematically tune their material properties through synthetic chemistry. The photophysical (light absorption and emission) and electronic (charge transport, energy levels) characteristics can be precisely engineered by modifying the molecular structure. mdpi.comnih.gov
Structural modifications can be made at several positions on the fluorene core:
C-9 Position: Attaching bulky alkyl chains (e.g., dioctyl, dihexyl) enhances the solubility and processability of the resulting polymers and prevents aggregation, which can quench fluorescence. 20.210.10520.210.105
C-2 and C-7 Positions: These positions are ideal for extending the π-conjugation of the molecule by linking to other aromatic units via reactions like Suzuki or Sonogashira coupling. elsevierpure.commdpi.com This is the primary method for creating copolymers with tailored band gaps. Introducing different substituents at these positions alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govmdpi.com
Copolymerization: As detailed previously, creating alternating or random copolymers is a highly effective strategy. Introducing electron-accepting units like benzothiadiazole can lower the LUMO level, leading to a smaller band gap and a red-shift in both absorption and emission spectra. core.ac.uk
This high degree of tunability allows for the rational design of materials optimized for specific applications, whether it's a blue-emitting polymer for a display, a red-absorbing donor polymer for a solar cell, or a stable host material for a PhOLED. mdpi.comnih.gov
Methyl 9h Fluorene 3 Carboxylate As a Key Synthetic Intermediate in Complex Organic Synthesis
Building Block for Fluorene-Derived Pharmaceutical and Agrochemical Intermediates
The fluorene (B118485) scaffold is a prominent structural motif found in numerous biologically active compounds. mdpi.com Methyl 9H-fluorene-3-carboxylate provides a convenient entry point for the synthesis of various pharmaceutical and agrochemical intermediates. The ester functionality can be readily transformed into other functional groups, such as amides, hydrazides, or alcohols, allowing for the introduction of diverse pharmacophores.
For instance, fluorene derivatives have been investigated for their potential as:
Anticancer agents: Certain phenanthrene (B1679779) derivatives, which can be synthesized from fluorene precursors, have shown cytotoxic activity against human cancer cell lines. academie-sciences.fr
Antimicrobial compounds: The incorporation of a fluorene moiety into heterocyclic structures, such as thiazoles, has been shown to enhance their antimicrobial properties. mdpi.com
Inhibitors of specific enzymes: 9H-fluorenone based 1,2,3-triazole analogs have been designed and synthesized as inhibitors of Mycobacterium tuberculosis InhA, a key enzyme in fatty acid biosynthesis. nih.gov
The ability to introduce substituents at various positions on the fluorene ring, in addition to modifying the carboxylate group, allows for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules. mdpi.com
Synthesis of Diversely Substituted Fluorene Derivatives
This compound serves as an excellent platform for the synthesis of a wide range of substituted fluorene derivatives. The fluorene ring system can undergo various electrophilic substitution reactions, and the C-9 position is particularly reactive due to its benzylic nature, allowing for alkylation and other modifications. thieme-connect.de
Key synthetic transformations include:
Alkylation at the C-9 position: The acidic protons at the C-9 position can be deprotonated with a base, followed by reaction with an alkyl halide to introduce various alkyl or functionalized chains. researchgate.net
Functionalization of the aromatic rings: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce substituents onto the benzene (B151609) rings of the fluorene core.
Modification of the carboxylate group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, including amides, acid chlorides, and esters with different alcohol moieties. nih.gov
These synthetic strategies provide access to a vast library of fluorene derivatives with tailored electronic and steric properties for various applications. researchgate.net
Table 1: Examples of Diversely Substituted Fluorene Derivatives
| Compound Name | Starting Material | Reagents and Conditions | Reference |
|---|---|---|---|
| Methyl 9,9-dimethyl-9H-fluorene-3-carboxylate | This compound | Base, Methyl iodide | achemblock.com |
| 9-Bromomethyl-9H-fluorene | 9-Methylene-9H-fluorene | N-Bromosuccinimide | thieme-connect.de |
| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 9-(Phenylethynyl)-9H-fluoren-9-ol, 2-aminobenzamide | BF3·Et2O | thieme-connect.de |
This table is for illustrative purposes and does not represent an exhaustive list.
Intermediates for Polycyclic Aromatic Hydrocarbon Synthesis (e.g., Phenanthrene Derivatives)
This compound can be utilized as a precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes. nih.govrsc.org These extended aromatic systems are of interest in materials science for their unique photophysical and electronic properties.
One common synthetic strategy involves the conversion of the fluorene skeleton into a phenanthrene core. This can be achieved through a sequence of reactions that may include ring-opening of the five-membered ring, followed by cyclization and aromatization steps. For example, a Heck coupling reaction followed by an oxidative photocyclization can be employed to construct the phenanthrene framework from appropriate precursors. academie-sciences.fr The ester group on the fluorene starting material can be carried through the synthesis or modified to influence the properties of the final phenanthrene derivative. nih.gov
Construction of Heterocyclic Systems Incorporating the Fluorene Moiety (e.g., Triazole-Fluorene Hybrids)
The versatile reactivity of this compound and its derivatives allows for their incorporation into various heterocyclic systems. mdpi.comnih.gov This is a powerful strategy for creating hybrid molecules that combine the unique properties of the fluorene scaffold with the diverse biological and chemical characteristics of different heterocycles.
A prominent example is the synthesis of triazole-fluorene hybrids. nih.gov The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for constructing 1,2,3-triazole rings. nih.gov By functionalizing the fluorene core with either an azide (B81097) or an alkyne group, it can be readily linked to a complementary functionalized partner to form the desired triazole-fluorene conjugate.
Future Directions and Emerging Research Avenues for Methyl 9h Fluorene 3 Carboxylate Chemistry
Catalyst Development for Efficient Transformations
The efficient synthesis and functionalization of the Methyl 9H-fluorene-3-carboxylate framework are paramount to unlocking its full potential. Future research will undoubtedly focus on the development of novel catalytic systems that offer high efficiency, selectivity, and functional group tolerance.
Recent advancements in the C-H functionalization of the 9H-fluorene core pave the way for exciting possibilities. For instance, nickel-catalyzed C(sp³)–H alkylation using alcohols as alkylating agents has been demonstrated for the parent 9H-fluorene. researchgate.net This "borrowing hydrogen" strategy, which involves the temporary oxidation of the alcohol to an aldehyde followed by condensation and reduction, represents a highly atom-economical approach. researchgate.netrsc.org Future work could adapt these nickel-based catalysts, as well as systems employing other 3d transition metals like ruthenium, for the selective alkylation or alkenylation of this compound at the C-9 position. rsc.org
Lewis acid catalysis also presents a promising avenue. The use of boron trifluoride etherate (BF₃·OEt₂) has been shown to be effective in catalyzing reactions of functionalized 9-substituted fluorene (B118485) derivatives. thieme-connect.de Research into optimizing Lewis acid catalysts for transformations involving this compound could lead to novel synthetic routes. Furthermore, the development of chiral catalysts for enantioselective transformations will be crucial for applications in pharmaceuticals and materials science.
| Catalyst Type | Transformation | Potential Application for this compound |
| Nickel (Ni) Complexes | C(sp³)–H Alkylation/Alkenylation | Selective functionalization at the C-9 position. |
| Ruthenium (Ru) Complexes | Mono-alkylation | Controlled introduction of single alkyl groups. |
| Boron Trifluoride (BF₃·OEt₂) | Reactions of functionalized fluorenes | Catalyzing various synthetic modifications. |
| Chiral Catalysts | Enantioselective reactions | Synthesis of non-racemic, optically active derivatives. |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly integral to modern synthetic chemistry. For this compound, future research will prioritize the development of more environmentally benign and sustainable synthetic methods.
A significant area of development is the use of continuous flow chemistry. A continuous flow process for the Grignard reaction in the synthesis of 9-aryl-fluoren-9-ols has been shown to dramatically increase yield, reduce waste, and shorten production times compared to traditional batch processes. nih.gov Applying similar continuous flow methodologies to the synthesis and derivatization of this compound could offer substantial improvements in efficiency and sustainability.
Furthermore, the use of safer and more abundant starting materials is a key aspect of green chemistry. Research into synthetic routes that avoid hazardous reagents and minimize the number of synthetic steps will be critical. For example, catalyst-free methods, such as the "all-water" synthesis of α-trifluoromethyl tertiary alcohols from methyl azaarenes, provide a blueprint for developing greener transformations that could be adapted to the fluorene framework. rsc.org
Exploration of Novel Reactivity Patterns and Selectivity
Understanding and controlling the reactivity of this compound is fundamental to its application. Future research will explore new reaction pathways and aim to achieve high levels of selectivity. The acidic protons at the C-9 position and the electrophilic nature of the ester group are key sites for chemical modification.
The Michael reaction and subsequent Robinson annulation have been utilized to construct the fluorene core in related carboxylate systems. mdpi.com A deeper investigation into the factors controlling the regiochemistry and stereochemistry of such annulation reactions could lead to the synthesis of complex, polycyclic derivatives of this compound. mdpi.com
Moreover, the functionalization of the aromatic rings of the fluorene scaffold presents another frontier. The orientation of intramolecular aromatic substitution reactions has been shown to be influenced by the nature of substituents on aryl rings in related triarylcarbinol systems, leading to the selective formation of benzo[a]fluorenes. researchgate.net Exploring similar selective cyclization strategies starting from appropriately substituted precursors of this compound could yield novel, extended aromatic systems with interesting electronic properties.
Integration into Supramolecular Assemblies and Nanomaterials
The rigid and planar structure of the fluorene core makes this compound an attractive building block for the construction of supramolecular assemblies and nanomaterials.
One of the most promising areas is the incorporation of fluorene-based ligands into metal-organic frameworks (MOFs). rsc.orgrsc.org By modifying this compound to possess additional coordinating groups, it can be used as a linker to construct MOFs with tailored pore sizes, shapes, and functionalities. For example, a fluorenone-containing dicarboxylate has been used to create a zinc-based MOF with polarized fluorescence. rsc.org The resulting ordered arrangement of the chromophores within the MOF led to enhanced photoluminescence quantum yield and fluorescence lifetime. rsc.org This suggests that MOFs constructed from this compound derivatives could exhibit interesting photophysical properties for applications in sensing, catalysis, and gas storage. nih.govresearchgate.net
The self-assembly of fluorene derivatives into other nanostructures, such as micelles and nanoparticles, is another area of growing interest. These supramolecular structures can be designed to be responsive to external stimuli like pH, light, or specific analytes, making them suitable for applications in drug delivery and diagnostics. nih.gov
Advanced Spectroscopic Probes for Research Systems
Fluorene and its derivatives are well-known for their fluorescent properties. This intrinsic fluorescence makes this compound a candidate for the development of advanced spectroscopic probes for various research systems.
Future research will likely focus on designing and synthesizing derivatives of this compound that exhibit environment-sensitive fluorescence. For instance, a carbazole (B46965) derivative has been successfully employed as a fluorescent probe to monitor cationic photopolymerization processes in real-time. researchgate.net The probe's fluorescence spectrum showed a significant shift as the polymerization progressed, allowing for accurate monitoring of the reaction. researchgate.net By analogy, this compound derivatives could be developed to probe changes in polarity, viscosity, or the presence of specific ions or molecules.
The development of "turn-on" fluorescent probes, which are non-fluorescent until they interact with a specific target, is a particularly active area of research. mdpi.com By strategically modifying the structure of this compound, it may be possible to create probes that selectively light up in the presence of specific biomolecules or in particular cellular compartments, enabling advanced bioimaging applications.
Q & A
Q. What are the common synthetic routes for Methyl 9H-fluorene-3-carboxylate, and how do they compare in terms of yield and scalability?
A widely used method involves a sequential Michael addition, Robinson annulation, and aromatization starting from acetoacetate and 2-benzylideneindan-1-one. This approach avoids intermediate isolation, achieving yields of ~50–60% . Traditional routes rely on Friedel-Crafts acylation followed by reduction, but these often require harsh conditions and result in lower regioselectivity . Modern catalytic methods (e.g., BiBr3-mediated cyclization) offer improved efficiency for substituted fluorenes but are less explored for carboxylate derivatives .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound derivatives?
X-ray crystallography is the gold standard for unambiguous structural assignment, as demonstrated in fluorene carboxylate studies using SHELX programs for refinement . High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT, HSQC) are critical for characterizing intermediates and final products. For example, aromatic protons in the fluorene core appear as distinct multiplets in ¹H NMR (δ 7.2–8.0 ppm), while ester carbonyls resonate at ~168–170 ppm in ¹³C NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the Robinson annulation step in fluorene synthesis?
Key factors include:
- Temperature control : Maintaining 0–5°C during phosphorus tribromide addition reduces undesired side reactions (e.g., over-bromination) .
- Solvent selection : Anhydrous CH₂Cl₂ minimizes hydrolysis of intermediates .
- Catalyst tuning : Lewis acids like BiBr3 enhance regioselectivity in annulation steps, though their use in carboxylate systems requires further study .
Isolation of intermediates (e.g., Michael adducts) allows for purity assessment via TLC or HPLC before proceeding to annulation .
Q. What computational methods predict the electronic properties of this compound, and how do they inform experimental design?
Density functional theory (DFT) with functionals like B3LYP/6-31G(d) models HOMO-LUMO gaps and charge distribution, aiding in understanding reactivity at the 3-carboxylate position . For example, electron-withdrawing ester groups increase electrophilicity at the fluorene 9-position, guiding functionalization strategies . Coupling DFT with spectroscopic data (e.g., UV-Vis) validates predicted absorption maxima for optoelectronic applications .
Q. How should researchers address discrepancies in reported yields or reaction pathways for fluorene derivatives across studies?
Systematic parameter variation (e.g., reaction time, solvent polarity) is critical. For instance, Wang et al. observed that extended reaction times in aromatization steps (>12 hrs) degrade yields due to over-oxidation . Cross-referencing synthesis protocols with characterization data (e.g., comparing NMR shifts in intermediates) helps identify overlooked variables like moisture sensitivity .
Q. What strategies enable regioselective functionalization at the 3-position of the fluorene ring system?
- Directing groups : Bromine or nitro groups at the 2-position direct electrophilic substitution to the 3-position .
- Protection/deprotection : Temporary protection of the 9-position with methoxymethyl groups prevents unwanted reactivity during carboxylation .
- Metal catalysis : Pd-mediated C–H activation selectively functionalizes the 3-position but requires inert conditions .
Q. What are the known decomposition pathways of this compound under thermal or photolytic conditions?
Limited data suggest ester hydrolysis to 9H-fluorene-3-carboxylic acid under prolonged heat (>100°C) or acidic conditions . Photodegradation studies are sparse, but analogous fluorenes undergo ring-opening via singlet oxygen mechanisms. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is recommended for lab-scale batches .
Q. How is this compound utilized as a building block in pharmacologically active compounds?
The ester moiety serves as a handle for coupling with amines (e.g., via Steglich esterification) to generate prodrugs or fluorescent probes . Derivatives like 3-hydroxy-9H-fluorene-2-carboxylates exhibit activity in kinase inhibition assays, though structure-activity relationships (SARs) remain under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
